molecular formula C17H18N4O3 B10867825 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-YL)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B10867825
M. Wt: 326.35 g/mol
InChI Key: JISHMIRDPFPLHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the dihydropyridazine core. One common method involves the reaction of 2-oxo-2-(pyrrolidin-1-yl)ethylamine with a suitable dihydropyridazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.

    N-phenylpyrrolidine: Another similar compound with a phenyl group attached to a pyrrolidine ring.

    Dihydropyridazine derivatives: Compounds with a dihydropyridazine core and various substituents.

Uniqueness

6-Oxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of structural features, including the pyrrolidine ring, phenyl group, and dihydropyridazine core. This combination imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

6-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C17H18N4O3/c22-15-9-8-14(17(24)18-13-6-2-1-3-7-13)19-21(15)12-16(23)20-10-4-5-11-20/h1-3,6-9H,4-5,10-12H2,(H,18,24)

InChI Key

JISHMIRDPFPLHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.